molecular formula C15H17N3O B7458165 N-piperidin-4-ylquinoline-6-carboxamide

N-piperidin-4-ylquinoline-6-carboxamide

Cat. No.: B7458165
M. Wt: 255.31 g/mol
InChI Key: ITAHTOUIQCBHSG-UHFFFAOYSA-N
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Description

N-Piperidin-4-ylquinoline-6-carboxamide is a synthetic organic compound featuring a quinoline scaffold substituted at the 6-position with a carboxamide group linked to a piperidine ring. This structural motif is common in medicinal chemistry, particularly in compounds targeting neurological or oncological pathways. These analogs share key pharmacophoric elements, such as the piperidine moiety (known for enhancing bioavailability and target binding) and carboxamide groups (which improve solubility and hydrogen-bonding interactions) .

Properties

IUPAC Name

N-piperidin-4-ylquinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c19-15(18-13-5-8-16-9-6-13)12-3-4-14-11(10-12)2-1-7-17-14/h1-4,7,10,13,16H,5-6,8-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITAHTOUIQCBHSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)C2=CC3=C(C=C2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Analogs

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Notable Properties
1-(2-Amino-6-chloropyrimidin-4-yl)-N-methylpiperidine-4-carboxamide (1281185-16-7) C₁₁H₁₆ClN₅O 269.73 Pyrimidine (chloro, amino), methyl Intermediate in API synthesis
Piperidylcarboxamide 4 (synthetic derivative) Not provided Not provided Cyclobutane-linked carboxamide 73% yield, m.p. 154–156°C
N,2-Dimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide (1316221-74-5) C₁₃H₂₀N₄O 248.32 Pyrimidine (dimethyl), methylpiperidine SMILES: O=C(C1=CC(C2(C)CCNCC2)=NC(C)=N1)NC
N-(6-Methylpyridin-2-yl)piperidine-4-carboxamide (110105-99-2) C₁₂H₁₇N₃O 219.29 Pyridinyl (methyl) Marketed as pharmaceutical intermediate
1-(9H-purin-6-yl)-N-[2-(pyridin-4-yl)ethyl]piperidine-4-carboxamide (1574308-74-9) C₁₈H₂₁N₇O 351.40 Purine, pyridinylethyl Potential kinase inhibitor

Key Observations:

Heterocyclic Diversity :

  • The pyrimidine-based analogs (CAS 1281185-16-7 and 1316221-74-5) prioritize interactions with nucleotide-binding domains, as seen in kinase or receptor antagonists .
  • The pyridine-linked compound (CAS 110105-99-2) is simpler in structure, suggesting applications in central nervous system (CNS) targets due to pyridine’s blood-brain barrier permeability .
  • The purine derivative (CAS 1574308-74-9) likely targets ATP-binding sites in enzymes, a common strategy in oncology .

Synthetic Feasibility :

  • Piperidylcarboxamide 4 was synthesized with a 73% yield using hexane/ether (10:1) as solvent, demonstrating efficient scalability .

Pharmacological Implications :

  • Analogous compounds (e.g., CAS 110105-99-2) are intermediates in drugs modulating GABA and NMDA receptors, aligning with the piperidine-carboxamide’s role in neuroactive agents .

Preparation Methods

Friedländer Annulation

The Friedländer reaction, which condenses 2-aminobenzaldehyde derivatives with ketones, is a classical route to quinolines. For N-piperidin-4-ylquinoline-6-carboxamide, a modified approach using 2-amino-5-nitrobenzaldehyde and ethyl acetoacetate could yield 6-nitroquinoline, followed by reduction to the amine.

Reaction Conditions

  • Catalyst : Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., H₂SO₄)

  • Temperature : 80–120°C

  • Yield : 60–75% (based on pyridine analog data)

Skraup Synthesis

This method employs glycerol, sulfuric acid, and aniline derivatives. For the 6-carboxamide substituent, a pre-functionalized aniline (e.g., 4-aminobenzamide) could be used.

Limitations

  • Harsh conditions may degrade sensitive functional groups.

  • Requires post-synthetic modifications to install the piperidine moiety.

Introduction of the Piperidin-4-yl Group

Piperidine incorporation typically occurs via nucleophilic substitution or reductive amination.

Buchwald-Hartwig Amination

A palladium-catalyzed coupling between a halogenated quinoline (e.g., 6-bromoquinoline) and piperidin-4-amine enables direct installation of the piperidine moiety.

Optimized Parameters

ParameterValueSource
CatalystPd₂(dba)₃/Xantphos
BaseCs₂CO₃
Temperature100°C
Yield68% (pyridine analog)

Reductive Amination

Condensing quinoline-6-carbaldehyde with piperidin-4-amine in the presence of NaBH₃CN or H₂/Pd-C offers an alternative route.

Advantages

  • Mild conditions preserve carboxamide functionality.

  • Scalable for industrial production.

Amide Bond Formation

The final step involves coupling quinoline-6-carboxylic acid with piperidin-4-amine.

Carbodiimide-Mediated Coupling

Using EDCI/HOBt or DCC/DMAP promotes amide formation between acid and amine precursors.

Typical Protocol

  • Activate quinoline-6-carboxylic acid with EDCI (1.2 equiv) and HOBt (1.1 equiv) in DMF.

  • Add piperidin-4-amine (1.0 equiv) and stir at 25°C for 12 h.

  • Purify by recrystallization (ethanol/water).

Yield : 82–90% (from pyrimidine analog data).

Mixed Anhydride Method

Employing chloroformates (e.g., isobutyl chloroformate) generates a reactive intermediate for amidation.

Conditions

  • Base : N-methylmorpholine

  • Solvent : THF, 0°C → rt

  • Yield : 75–85%

Purification and Characterization

Crystallization Techniques

The hemisuccinate salt form (as in) improves crystallinity.

Procedure

  • Dissolve crude product in hot ethanol.

  • Add succinic acid (0.5 equiv).

  • Cool to 4°C for 12 h.

  • Filter and wash with cold ethanol.

Purity : >99% by HPLC (analog data).

Spectroscopic Data

Key characterization markers for the final compound:

  • ¹H NMR (DMSO-d₆) : δ 8.9 (s, 1H, quinoline H-2), 8.3 (d, 1H, H-5), 7.8 (d, 1H, H-7), 4.1 (m, 1H, piperidine H-4), 3.0–2.8 (m, 4H, piperidine H-2,6).

  • IR (KBr) : 1650 cm⁻¹ (amide C=O), 1550 cm⁻¹ (quinoline C=N).

Industrial-Scale Considerations

Catalytic Transfer Hydrogenation

Adapting methods from, piperidine-4-carboxylic acid intermediates are synthesized using formaldehyde and Pd/C under ambient pressure.

Benefits

  • Avoids high-pressure H₂ equipment.

  • Reduces catalyst costs by 40% compared to traditional hydrogenation.

Grignard vs. Lithium Reagents

For introducing the pyridine/quinoline moiety, Grignard reagents (e.g., iPrMgCl·LiCl) at ambient temperature are preferred over cryogenic Li bases.

Cost Analysis

ParameterGrignardLithium Reagents
Temperature25°C−78°C
Equipment Cost$50k$200k
Yield85%78%

Q & A

Synthesizing and characterizing analogs for SAR studies :

  • Parallel synthesis : Use combinatorial chemistry to generate analogs with systematic substitutions (e.g., halogenation at the quinoline 3-position) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability to prioritize analogs for in vivo testing .

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